molecular formula C20H23N5O B3010219 N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide CAS No. 1935801-99-2

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Numéro de catalogue B3010219
Numéro CAS: 1935801-99-2
Poids moléculaire: 349.438
Clé InChI: XYIQMUGZZFARDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CP-690,550, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mécanisme D'action

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. By inhibiting JAKs, N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and prevents the activation of immune cells such as T cells and B cells. This leads to a reduction in the symptoms of autoimmune diseases such as joint pain, swelling, and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide in lab experiments is its selective inhibition of JAKs, which makes it a useful tool for studying the role of JAKs in the immune response. However, one limitation is that N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.

Orientations Futures

There are several future directions for the study of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of research is the development of new JAK inhibitors with improved selectivity and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide and its effects on the immune system.

Méthodes De Synthèse

The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves several steps, starting with the reaction of 2-cyano-4-phenylbutan-2-ol with 6-chloro-3-cyanopyridazine to form N-(2-cyano-4-phenylbutan-2-yl)-6-chloro-pyridazine-3-carboxamide. This intermediate is then reacted with pyrrolidine to produce N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide.

Applications De Recherche Scientifique

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been shown to be effective in reducing the symptoms of these diseases in preclinical and clinical trials.

Propriétés

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-20(15-21,12-11-16-7-3-2-4-8-16)22-19(26)17-9-10-18(24-23-17)25-13-5-6-14-25/h2-4,7-10H,5-6,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIQMUGZZFARDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.